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Sodium 2,3,4,5,6-pentafluorobenzoate

Cat. No.: B1593213
CAS No.: 4830-57-3
M. Wt: 234.05 g/mol
InChI Key: TYLVUOJLQDVPMQ-UHFFFAOYSA-M
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Description

Overview of the Significance of Fluorinated Aromatic Compounds in Contemporary Chemistry

Fluorinated aromatic compounds, a class of organic molecules where one or more hydrogen atoms on an aromatic ring are replaced by fluorine, have become indispensable in modern chemistry. sigmaaldrich.comsigmaaldrich.com The introduction of fluorine, the most electronegative element, into an aromatic system dramatically alters the molecule's physical, chemical, and biological properties. sigmaaldrich.com This substitution can lead to enhanced thermal stability, increased lipophilicity, and greater resistance to metabolic degradation. sigmaaldrich.comchemicalbook.com These desirable characteristics are rooted in the strength of the carbon-fluorine bond, which is significantly stronger than a carbon-hydrogen bond. chemicalbook.com

Consequently, fluorinated aromatics are pivotal in a wide array of applications. In pharmaceuticals, they are integral to the design of drugs with improved efficacy and bioavailability, including antibiotics and anticancer agents. sigmaaldrich.comchemicalbook.com The agrochemical industry utilizes them to create more potent and stable pesticides. chemicalbook.com Furthermore, in materials science, these compounds are foundational for developing high-performance polymers, such as polytetrafluoroethylene (PTFE), and advanced electronic materials like those used in organic light-emitting diodes (OLEDs), prized for their chemical resistance and unique optical properties. sigmaaldrich.com The strategic incorporation of fluorine allows chemists to fine-tune molecular properties, making these compounds powerful tools for innovation across scientific disciplines. apolloscientific.co.uk

Research Trajectories and Current State of Knowledge for Sodium 2,3,4,5,6-Pentafluorobenzoate

Among the vast family of fluorinated aromatics, perfluorinated aromatic carboxylates represent a significant area of study. This compound, the sodium salt of pentafluorobenzoic acid, has emerged as a compound of particular interest. Its structure, featuring a fully fluorinated benzene (B151609) ring attached to a sodium carboxylate group, imparts strong electron-withdrawing properties and a unique combination of ionic and aromatic character.

Current research on this compound is primarily focused on its applications in three main areas: coordination chemistry, materials science, and as an intermediate in organic synthesis. Scientists are exploring its use as a versatile building block for constructing more complex fluorinated molecules, including potential pharmaceutical agents like novel antimicrobials. In materials science, a notable application is its use in modifying graphene oxide to create advanced adsorbents with significantly enhanced performance. Its ability to form ionic lattices and participate in various intermolecular interactions also makes it a valuable component in the field of crystal engineering for the design of new supramolecular structures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7F5NaO2 B1593213 Sodium 2,3,4,5,6-pentafluorobenzoate CAS No. 4830-57-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2,3,4,5,6-pentafluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HF5O2.Na/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10;/h(H,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLVUOJLQDVPMQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7F5NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635492
Record name Sodium pentafluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4830-57-3
Record name Sodium pentafluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Pathways and Mechanistic Investigations of Sodium 2,3,4,5,6 Pentafluorobenzoate Systems

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is the predominant reaction pathway for sodium 2,3,4,5,6-pentafluorobenzoate and its derivatives. The high electronegativity of the five fluorine atoms activates the benzene (B151609) ring for attack by nucleophiles. byjus.com This increased reactivity stems from the ability of the electron-withdrawing groups to stabilize the negatively charged intermediate formed during the reaction.

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. In the first step, a nucleophile attacks the electron-poor aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. This step is typically the rate-determining step. In the second, faster step, the leaving group (a fluoride (B91410) anion) is eliminated, restoring the aromaticity of the ring.

For pentafluorophenyl compounds, substitution typically occurs at the para position (C4) relative to the carboxylate group. This regioselectivity is driven by a combination of electronic and steric factors. Research has shown that various nucleophiles, including amines and alcohols, can displace the para-fluorine atom. For instance, methyl pentafluorobenzoate readily undergoes SNAr with phenothiazine (B1677639) to yield the para-substituted product. byjus.com

While the stepwise Meisenheimer complex model is widely accepted, more recent mechanistic investigations using kinetic isotope effect studies have provided evidence that some SNAr reactions may proceed through a concerted mechanism, where bond-forming and bond-breaking occur in a single transition state.

Table 1: Example of Nucleophilic Aromatic Substitution

Reactants Nucleophile Conditions Product Yield Ref
Methyl Pentafluorobenzoate Phenothiazine K3PO4, MeCN, 60 °C Methyl 4-(10H-phenothiazin-10-yl)-2,3,5,6-tetrafluorobenzoate 69% byjus.com

Electrophilic Aromatic Substitution Mechanisms

In stark contrast to its high reactivity towards nucleophiles, the pentafluorophenyl ring is strongly deactivated towards electrophilic aromatic substitution (SEAr). The five powerful electron-withdrawing fluorine atoms significantly reduce the electron density of the aromatic ring, making it a very poor nucleophile to attack incoming electrophiles. acs.org Consequently, SEAr reactions with pentafluorobenzene (B134492) derivatives are challenging and require harsh conditions.

When these reactions do occur, such as with potent nitrating agents (e.g., nitric acid in hydrogen fluoride), a competition arises between the substitution of the lone hydrogen atom and attack at a fluorine-bearing carbon, known as ipso-addition. union.edu The ratio of these products is highly dependent on the specific reagents used. For example, in the nitration of pentafluorobenzene, the addition of antimony pentafluoride to the reaction mixture was found to reduce the amount of ipso-addition product formed. union.edu

Metal-Catalyzed Reaction Mechanisms

The pentafluorobenzoyl moiety can participate in various fundamental steps of organometallic catalytic cycles, including reductive elimination and oxidative addition.

Elucidation of Reductive Elimination Pathways

Reductive elimination is a crucial bond-forming step in many catalytic cycles where two ligands on a metal center couple, and the formal oxidation state of the metal decreases. nih.gov The electronic nature of the ligands plays a key role in this process. Studies on bis(pentafluorophenyl)palladium(II) complexes have shown that the reductive elimination of decafluorobiphenyl (B1670000) (C6F5–C6F5) can be promoted by the addition of a Brønsted acid. wikipedia.org

Mechanistic investigations have revealed that strongly electron-withdrawing ligands, such as pentafluorophenyl (C6F5), can have a complex effect on reductive elimination. For instance, studies on gold(III) complexes demonstrated that a bis-pentafluorophenyl gold(III) complex was significantly resistant to reductive elimination under ambient conditions. vaia.com In contrast, replacing the pentafluorophenyl ligands with less electron-withdrawing para-fluorophenyl groups significantly enhanced the rate of reductive elimination, indicating that stronger M-Ar bonds, in this case, promoted the reaction. vaia.com This challenges the simple assumption that more electron-withdrawing groups always facilitate reductive elimination.

Table 2: Influence of Ligands on Reductive Elimination from Metal Centers

Metal Complex Type Ligand Observation Mechanistic Implication Ref
cis-[Pd(C6F5)2L] C6F5 Reductive elimination of C6F5–C6F5 promoted by acid. The C-C bond formation is a feasible pathway from such complexes. wikipedia.org
Au(III) bis-aryl complexes C6F5 Exhibits significant resistance to reductive elimination. Strong electron-withdrawing groups can impede reductive elimination. vaia.com
Au(III) bis-aryl complexes p-fluorophenyl Rapidly undergoes reductive elimination. Weaker electron-withdrawing groups facilitate reductive elimination in this system. vaia.com

Analysis of Oxidative Addition Processes

Oxidative addition, the microscopic reverse of reductive elimination, involves the cleavage of a bond (like C-F) and its addition to a metal center, increasing the metal's oxidation state. nih.gov The activation of inert C-F bonds is a significant challenge in chemistry, and oxidative addition is a primary mechanism to achieve this.

Both transition metals and, more recently, main group metals have been shown to activate C-F bonds in fluoroarenes. quora.comnih.gov Low-valent metal species, such as aluminum(I) complexes, can react with fluoroarenes via oxidative addition, cleaving the robust C-F bond. quora.com Kinetic studies of such reactions show they are consistent with a transition metal-like oxidative addition process. quora.com The ease of this reaction often correlates with the degree of fluorination on the aromatic substrate; more fluorinated rings are generally more reactive towards oxidative addition by electron-rich metal centers. quora.comyoutube.com This reactivity provides a pathway to synthesize organometallic fluoride complexes and functionalize polyfluoroarenes.

Role of Metal Sites in Dioxygen-Dependent C-H Activation

Metal complexes are known to activate molecular oxygen (dioxygen) to generate highly reactive metal-oxygen species capable of cleaving strong C-H bonds. This process is central to many biological and synthetic oxidation reactions. The general mechanism involves the coordination of O2 to a metal center, followed by electron transfer to form metal-superoxo or metal-peroxo intermediates. Subsequent cleavage of the O-O bond can produce potent metal-oxo species that are often the primary oxidant for C-H bond activation.

In a hypothetical system where a pentafluorobenzoate ligand is part of such a catalyst, it would act as an ancillary or spectator ligand. Its role would be to modulate the electronic properties of the metal center. The strong electron-withdrawing nature of the pentafluorobenzoate ligand would make the metal center more electrophilic. This electronic tuning can influence several stages of the catalytic cycle, including the initial binding and activation of dioxygen, the stability of the resulting metal-oxygen intermediates, and the ultimate reactivity towards a C-H bond. While specific studies detailing a dioxygen-dependent C-H activation by a defined this compound complex are not prominent, the principles of ligand electronic effects are fundamental to designing such catalysts.

Radical Reaction Mechanisms

While ionic pathways like SNAr dominate the chemistry of this compound, radical mechanisms are also possible, particularly involving decarboxylation. The Hunsdiecker reaction, for example, is a classic method for the radical-mediated decarboxylative halogenation of carboxylic acids. byjus.comvaia.com The reaction proceeds by converting the carboxylic acid to its silver salt, which then reacts with a halogen like bromine. byjus.comquora.com This forms an unstable acyl hypohalite intermediate, which undergoes homolysis of the O-Br bond and subsequent loss of CO2 to generate an aryl radical (C6F5•). byjus.com This radical then combines with a halogen radical to form the final product, in this case, bromopentafluorobenzene.

Another relevant radical process is the Kolbe electrolysis. youtube.com In this reaction, the electrolysis of an aqueous solution of a carboxylate salt generates a carboxyl radical at the anode after a one-electron oxidation. This radical rapidly loses CO2 to form an aryl radical. For sodium pentafluorobenzoate, this would produce the pentafluorophenyl radical. These radicals can then dimerize to form decafluorobiphenyl. However, the electrolysis of aromatic carboxylates like sodium benzoate (B1203000) often gives poor yields of the coupled product, with the starting acid being regenerated as a major product. nih.gov

Photocatalytic Carbon-Fluorine Bond Functionalization Mechanisms

The functionalization of carbon-fluorine (C-F) bonds through photocatalysis represents a significant advancement in synthetic and environmental chemistry. The high strength of the C-F bond makes its activation challenging, but photoredox catalysis offers a viable pathway under mild conditions. nih.gov A general mechanism for the photocatalytic activation of organofluorines involves the use of an organic photoredox catalyst system. nih.gov This system is capable of efficiently reducing C-F bonds to produce carbon-centered radicals. nih.gov

The process is initiated by the photoexcitation of the catalyst, which then engages in a single electron transfer (SET) with the fluorinated substrate. This electron transfer to the perfluoroaromatic compound, such as this compound, would lead to the formation of a radical anion. The subsequent fragmentation of this radical anion results in the cleavage of a C-F bond, releasing a fluoride ion and generating a carbon-centered radical on the aromatic ring. This highly reactive radical intermediate can then be intercepted for various transformations, including hydrodefluorination (replacement of fluorine with hydrogen) or cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. nih.gov This approach allows for the general use of organofluorines as versatile synthetic building blocks under mild reaction conditions. nih.gov

Peroxide-Initiated Radical Reactions in Fluorinated Systems

Peroxides are effective initiators for radical reactions in various chemical systems, including those containing fluorinated compounds. In the context of defluorination, peroxides can serve as a source of radicals that trigger the degradation of perfluoroaromatics. For instance, hydrogen peroxide can be used as an oxidant in catalytic systems to achieve the defluorination of poly- and perfluorinated aromatic compounds. nih.gov

The mechanism typically begins with the decomposition of the peroxide (e.g., hydrogen peroxide) to generate highly reactive hydroxyl radicals. This decomposition can be facilitated by a catalyst. These radicals can then interact with the fluorinated aromatic system. In one such pathway, the reaction is catalyzed by a μ-nitrido diiron phthalocyanine (B1677752) complex, where hydrogen peroxide acts as the oxidant. nih.gov The process leads to the formation of a high-valent catalyst species that is responsible for the subsequent C-F bond cleavage. nih.gov The initiation by peroxide is crucial for generating the necessary reactive species to overcome the high energy barrier of C-F bond activation.

Oxidative Defluorination Mechanisms for Perfluoroaromatics

Oxidative defluorination provides an alternative to the more common reductive methods for C-F bond cleavage. A notable mechanism involves the use of a μ-nitrido diiron phthalocyanine complex, [(Pc)Fe(III)(μ-N)Fe(IV)(Pc)], with hydrogen peroxide as a mild oxidant. nih.gov This system has proven effective for the defluorination of a wide range of perfluoroaromatics at near-ambient temperatures. nih.gov

The reaction proceeds through the formation of a high-valent diiron phthalocyanine radical cation complex that incorporates fluoride ligands, identified as [(Pc)(F)Fe(IV)(μ-N)Fe(IV)(F)(Pc(+•))]. nih.gov This key intermediate has been isolated and characterized using various spectroscopic and analytical techniques. nih.gov The μ-nitrido diiron structure is reported to be essential for this oxidative defluorination activity. nih.gov The proposed mechanism suggests an attack on the electron-rich perfluoroaromatic ring by the electrophilic high-valent iron complex, leading to the cleavage of the C-F bond and substitution with another group, typically hydroxyl, derived from the oxidant or solvent.

Table 1: Key Stages of Oxidative Defluorination via Diiron Phthalocyanine Catalyst

StageDescription
Catalyst Activation The initial [(Pc)Fe(III)(μ-N)Fe(IV)(Pc)] complex is oxidized by hydrogen peroxide.
Intermediate Formation A high-valent diiron phthalocyanine radical cation complex, [(Pc)(F)Fe(IV)(μ-N)Fe(IV)(F)(Pc(+•))], is formed. nih.gov
C-F Bond Cleavage The activated catalyst attacks the perfluoroaromatic ring, leading to the cleavage of a C-F bond.
Product Formation The fluorine atom is replaced, often by a hydroxyl group, and the catalyst is regenerated for the next cycle.

Studies on Relative Rates of Defluorination and Factors Influencing Reactivity

The rate and efficiency of defluorination are influenced by a multitude of factors, ranging from the substrate's electronic and structural properties to the specific reaction conditions and catalytic system employed.

Substrate and Bond Properties:

Bond Type: Intramolecular competition studies have shown a preferential transformation of C-F bonds over C-Cl and C-H bonds in certain oxidative systems, indicating that the catalyst has a higher reactivity towards the C-F bond despite its higher bond strength. nih.gov

Computational Predictions:

Linear free energy relationships (LFERs) have been developed to estimate the relative rates of reductive defluorination for various classes of perfluorinated compounds. nih.gov These models often use parameters like the lowest unoccupied molecular orbital energy (ELUMO) to predict reactivity. nih.gov Such computational approaches suggest that factors like the degree of branching and perfluoroalkyl chain length can influence defluorination kinetics, with branched isomers sometimes exhibiting faster degradation rates. nih.gov

Catalyst and Reaction Conditions:

Catalyst Structure: In complex catalytic systems like high-valent iron-oxo porphyrinoids, which are analogs of reactive intermediates in heme enzymes, the reactivity is controlled by factors such as axial ligation and peripheral substituents on the macrocyclic ligand. nih.gov Coordination of axial ligands can weaken the key Fe=O bond, enhancing oxygen atom transfer reactivity. nih.gov

Solvent and Temperature: The choice of solvent plays a critical role. For instance, in sulfinatodehalogenation reactions, dimethyl sulfoxide (B87167) (Me2SO) was found to be a more suitable solvent than others like acetonitrile (B52724). researchgate.net Reaction temperature is also a crucial factor, with higher temperatures generally increasing the reaction rate. researchgate.net In some cases, increased conformational freedom at higher temperatures can make more reactive molecular conformations more accessible. beilstein-journals.org

Table 2: Factors Influencing Defluorination Reactivity

FactorInfluence on Reactivity
Bond Type (C-F vs. C-Cl, C-H) In specific oxidative systems, C-F bonds can be preferentially cleaved over C-Cl and C-H bonds. nih.gov
Molecular Conformation Accessibility of reactive conformations, influenced by steric and electronic effects, can determine reaction rates. beilstein-journals.org
Chain Length and Branching Computational models predict that branched perfluorinated compounds may have faster reductive defluorination kinetics than linear ones. nih.gov
Catalyst Axial Ligands Axial ligands can modulate the electronic properties and bond strengths within a catalyst, enhancing its reactivity. nih.gov
Solvent The reaction medium can significantly affect reaction rates and yields. researchgate.net
Temperature Higher temperatures generally increase reaction rates and can alter conformational equilibria. beilstein-journals.orgresearchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques in Fluorinated Benzoate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of fluorinated organic compounds like sodium 2,3,4,5,6-pentafluorobenzoate.

¹H NMR and ¹⁹F NMR Spectroscopic Analysis.psu.edudiva-portal.org

Proton (¹H) and fluorine-19 (¹⁹F) NMR are fundamental techniques for characterizing fluorinated compounds. While ¹H NMR provides information on the hydrogen atoms within a molecule, ¹⁹F NMR is particularly valuable for fluorinated species due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. In the analysis of compounds containing pentafluorobenzoyl moieties, ¹⁹F NMR offers high spectral resolution, minimizing the signal overlap that can sometimes complicate ¹H NMR spectra. This specificity makes ¹⁹F NMR a powerful tool for both qualitative structural confirmation and quantitative analysis. For instance, the chemical shifts and coupling constants observed in the ¹⁹F NMR spectrum of a molecule containing the pentafluorobenzoate group can confirm the electronic environment of each fluorine atom on the aromatic ring.

Solid-State Magic Angle Spinning (MAS) NMR for Crystalline Structures.nih.gov

Solid-state NMR (ssNMR) spectroscopy, particularly with the use of magic-angle spinning (MAS), is indispensable for characterizing the structure of crystalline materials. wikipedia.orgnih.gov The MAS technique involves spinning the sample at a specific angle (the "magic angle," approximately 54.74°) relative to the external magnetic field. wikipedia.org This rotation effectively averages out anisotropic interactions, such as dipolar couplings and chemical shift anisotropy (CSA), which would otherwise lead to broad, featureless spectra in solid samples. wikipedia.orgmpg.de The result is a high-resolution spectrum akin to what is observed in solution-state NMR, allowing for the determination of the isotropic chemical shifts and providing valuable information about the molecular structure in the solid state. nih.govmpg.de For this compound, ²³Na MAS NMR can be used to probe the local environment of the sodium ions within the crystal lattice. researchgate.net

Heteronuclear Correlation (HETCOR) and Radiofrequency Driven Recoupling (RFDR) Experiments.nih.gov

To gain deeper insights into the three-dimensional structure and intermolecular interactions, advanced NMR experiments like Heteronuclear Correlation (HETCOR) and Radiofrequency Driven Recoupling (RFDR) are employed. nih.govresearchgate.net HETCOR experiments establish correlations between different types of nuclei, for example, between ¹H and ¹³C or ¹H and ¹⁹F, revealing which atoms are spatially close to each other. researchgate.net Frequency-selective HETCOR (FS-HETCOR) techniques can further enhance specific inter-atomic correlations. researchgate.net

RFDR is a pulse sequence used in MAS NMR to reintroduce, or "recouple," homonuclear dipolar interactions that are otherwise averaged out by the spinning. nih.govnih.govbohrium.com This allows for the measurement of distances between like nuclei, such as between two ¹³C atoms. A variation of this technique, Heteronuclear RFDR (HET-RFDR), simultaneously recouples both heteronuclear and homonuclear dipolar interactions by applying pulses on two different channels. nih.govnih.govbohrium.comresearchgate.net These experiments provide crucial data on molecular conformation and packing in the solid state.

Mass Spectrometry (MS) for Species Identification and Mechanistic Insights.nih.gov

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and can provide information about its structure. In the context of this compound, which has a molecular weight of 234.06 g/mol , MS can confirm the mass of the intact molecule or its constituent ions. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in the definitive identification of the compound. rsc.org

Infrared (IR) Spectroscopy for Functional Group Characterization.nih.govvscht.cz

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. vscht.cz Organic molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their bonds, such as stretching and bending. vscht.cz For this compound, the IR spectrum would be expected to show characteristic absorption bands for the carboxylate group (COO⁻) and the carbon-fluorine bonds (C-F) on the aromatic ring. The carbonyl (C=O) stretching vibration in carboxylic acids and their salts typically appears as a strong, sharp peak. libretexts.orglibretexts.org Specifically, the C=O stretch in carboxylates is often found in the 1600-1550 cm⁻¹ region, while aromatic C-C stretching vibrations are observed around 1600-1400 cm⁻¹. vscht.czlibretexts.org The C-F stretching vibrations typically occur in the 1400-1000 cm⁻¹ region.

Functional GroupCharacteristic Absorption Range (cm⁻¹)
Aromatic C-H Stretch3100-3000
Carboxylate (COO⁻) Asymmetric Stretch~1600-1550
Aromatic C=C Stretch1600-1400
Carbon-Fluorine (C-F) Stretch1400-1000
ParameterDescription
Unit Cell The basic repeating unit of a crystal lattice.
Space Group Describes the symmetry of the crystal structure.
Bond Lengths The distances between the centers of two bonded atoms.
Bond Angles The angles formed between three connected atoms.
Torsion Angles The angles between planes through two sets of three atoms.

Quantitative Analytical Methodologies for Organic Fluorine Compounds

Quantitative analysis in chromatography and related techniques is crucial for determining the exact concentration of analytes within a sample, a process vital for quality control, research, and regulatory adherence. longdom.org The amount of an analyte is typically determined by measuring the area or height of its peak in a chromatogram, which is proportional to its concentration. longdom.org This is often achieved by constructing a calibration curve from standards of known concentrations. longdom.org

Total Organic Fluorine (TOF) and Extractable Organic Fluorine (EOF) are sum parameter methods that provide a measure of the total concentration of organically bound fluorine in a sample. nelac-institute.org These techniques are instrumental in screening for the presence of fluorinated compounds, including those that may not be identified through targeted analysis. nelac-institute.orgnih.gov

Extractable Organic Fluorine (EOF) analysis, on the other hand, measures the fraction of organic fluorine compounds that can be extracted from a sample using a solvent. nelac-institute.orgnih.gov This method is often used for solid samples like soil, sludge, and textiles to identify both known and unknown fluorinated compounds. nih.govnih.gov The process involves extracting the organofluorines from the sample matrix, often using solid-phase extraction (SPE), followed by analysis. nih.govnih.govchromatographyonline.com EOF analysis is crucial for understanding the bioavailable fraction of fluorinated contaminants. nih.gov The difference between TOF and the sum of individually quantified PFAS is often referred to as unidentified organofluorine (UOF). avantorsciences.com

Recent studies have highlighted a significant discrepancy between the levels of EOF and the organic fluorine equivalents calculated from targeted PFAS analysis, indicating the presence of substantial amounts of unknown organofluorine compounds. nih.gov For instance, in dust samples, measured PFAS accounted for a median of only 2.6% of the EOF concentrations. ekb.eg

Table 1: Comparison of TOF and EOF Analysis

Feature Total Organic Fluorine (TOF) Extractable Organic Fluorine (EOF)
Definition Measures the total amount of organically bound fluorine. nelac-institute.org Measures the fraction of organic fluorine that can be extracted by a solvent. nelac-institute.org
Scope Comprehensive indicator of all organic fluorine compounds. nelac-institute.org Focuses on the extractable (and often more bioavailable) fraction. nih.gov
Primary Application Screening for overall fluorine contamination in various matrices. nelac-institute.orgesaa.org Analysis of solid samples like soil, sediment, and consumer products. nih.govnih.gov
Sample Preparation Typically involves direct combustion of the sample. researchgate.net Requires a solvent extraction step prior to analysis. nih.govnih.gov

Combustion Ion Chromatography (CIC) is a robust analytical technique used for the determination of total halogens, including fluorine, in a wide range of sample types such as solids, liquids, and gases. nih.govlcms.cz The method combines sample combustion (pyrohydrolysis) with subsequent ion chromatographic analysis of the resulting products. nih.govnih.gov

In the CIC process, the sample containing the organofluorine compound is combusted at a high temperature, typically in the presence of water vapor. This converts the organically bound fluorine into gaseous hydrogen fluoride (B91410) (HF). nih.govnih.gov The HF is then collected in an absorption solution and subsequently quantified as fluoride ions using an ion chromatograph. nih.govchromatographyonline.com CIC is particularly advantageous as it can eliminate complex sample matrices, allowing for the direct measurement of total fluorine. thermofisher.com

CIC has become a preferred method for sum parameter analyses like Adsorbable Organic Fluorine (AOF) and EOF. nih.govnelac-institute.org For instance, U.S. EPA Method 1621 utilizes CIC for the determination of AOF in aqueous samples as a screening tool for PFAS. nih.govfapesp.br Research has shown that the combustion efficiencies of different PFAS can vary, with reported recoveries ranging from 66% to 110% for various compounds. nih.gov For example, a study on the combustion efficiency of 13 different PFAS compounds showed that Perfluorobutanesulfonic acid (PFBS) had a recovery of 110%, while perfluoroundecanoic acid (PFUnDA) had a recovery of 66%. nih.gov Calibration for CIC is often performed using standards of known organofluorine compounds, such as 4-fluorobenzoic acid. nelac-institute.orgchromatographyonline.comnih.gov

Table 2: Combustion Efficiencies of Selected PFAS in CIC

Compound Mean Combustion Efficiency (%)
Perfluorobutanesulfonic acid (PFBS) 110
Perfluorobutanoic acid (PFBA) 105
Perfluorododecane sulfonic acid (PFDoDS) 103
N-methyl perfluoro-octanesulfonamide (MeFOSA) 95
8:2 Fluorotelomer alcohol (8:2 FTOH) 94
Perfluorooctane sulfonic acid (PFOS) 73
Perfluoroundecanoic acid (PFUnDA) 66

Data sourced from a study on the combustion efficiencies of 13 different PFASs. nih.gov

Microwave-Induced Plasma Optical Emission Spectrometry (MIP-OES) is an atomic emission technique that has emerged as a cost-effective and efficient method for elemental analysis, including the determination of non-metals like fluorine. researchgate.netnih.gov This technique utilizes a plasma generated by microwaves to excite atoms in a sample, which then emit light at characteristic wavelengths upon relaxation. researchgate.net A key advantage of modern MIP-OES instruments is their ability to use nitrogen gas, which can be generated from the air, making it a more sustainable option compared to techniques requiring expensive gases like argon. researchgate.net

Direct measurement of fluorine atomic emission is challenging due to the low temperature of the nitrogen plasma. analytik-jena.com To overcome this, an indirect method involving the formation of a stable diatomic molecule, such as calcium monofluoride (CaF), is employed. analytik-jena.com A calcium solution is mixed with the sample, and the molecular emission of CaF is measured. analytik-jena.com Studies have shown that a wavelength of 530.45 nm provides a good signal-to-noise ratio for fluorine determination via CaF. analytik-jena.com

MIP-OES has been successfully applied to determine trace elements in various samples, including pharmaceutical products and geological materials. nih.govresearchgate.net The technique offers good precision, with relative standard deviations (RSD) typically in the range of 2.50–8.00%, and detection limits that are often at the parts-per-million (mg/L) level. analytik-jena.comresearchgate.net For fluorine analysis via CaF formation, a limit of detection of 1.1 mg L⁻¹ has been reported. analytik-jena.com This method can potentially be used for total fluorine determination and can be coupled with techniques like HPLC for speciation analysis. analytik-jena.com

Table 3: Performance Characteristics of MIP-OES for Fluorine Determination

Parameter Value Reference
Technique Indirect measurement via CaF molecular emission analytik-jena.com
Wavelength 530.45 nm analytik-jena.com
Limit of Detection (LOD) 1.1 mg L⁻¹ analytik-jena.com
Linear Range Two orders of magnitude (R² = 0.998) analytik-jena.com
Precision (RSD) 2.50% - 8.00% (for trace elements) researchgate.net

High-Resolution Continuum Source Graphite (B72142) Furnace Molecular Absorption Spectrometry (HR-CS GF MAS) is a highly sensitive and selective technique for the determination of non-metals, including fluorine. nih.gov This method overcomes the limitations of traditional line-source AAS for non-metal analysis. nih.gov The determination of fluorine is achieved through the measurement of molecular absorption of a thermally stable diatomic molecule formed in the graphite furnace.

The most common molecule-forming agent for fluorine analysis is gallium, which forms gallium monofluoride (GaF). chromatographyonline.com The molecular absorption of GaF is typically measured at a wavelength of 211.248 nm. The use of chemical modifiers, such as palladium and zirconium, is often necessary to stabilize the analyte and minimize matrix interferences, which is particularly important for complex samples like biological tissues.

HR-CS GF MAS offers excellent sensitivity, with detection limits for fluorine often in the low nanogram per liter (ng/L) to microgram per liter (µg/L) range, especially when combined with pre-concentration techniques like solid-phase extraction (SPE). nih.gov For direct analysis, a limit of detection of 4 ppb has been achieved. The technique has been successfully applied to determine EOF in surface waters and total fluorine in wastewater. nih.gov When comparing with CIC, studies have found HR-CS-GFMAS to be a more sensitive and precise method for fluorine analysis. chromatographyonline.com

Table 4: Key Parameters for Fluorine Analysis by HR-CS GF MAS

Parameter Description Reference
Molecule-forming agent Gallium (Ga) chromatographyonline.com
Diatomic Molecule Gallium Monofluoride (GaF)
Wavelength 211.248 nm
Chemical Modifiers Palladium (Pd), Zirconium (Zr)
Limit of Detection (LOD) 4 µg/L (direct), low ng/L (with SPE) nih.gov

Research on Applications in Advanced Materials and Chemical Synthesis

Role as Intermediates in the Synthesis of Complex Fluorinated Molecules

Sodium 2,3,4,5,6-pentafluorobenzoate serves as a crucial intermediate in the synthesis of a variety of complex fluorinated molecules. The pentafluorophenyl group is a key structural motif in many high-performance materials and biologically active compounds. The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.comnih.govnih.gov

The use of this compound as a synthetic intermediate allows for the incorporation of the C6F5 moiety into larger molecular frameworks. This is particularly valuable in the development of:

Pharmaceuticals and Agrochemicals: Fluorinated compounds are prevalent in a significant portion of pharmaceuticals and agrochemicals on the market. nih.gov Derivatives of pentafluorobenzoic acid have been investigated for their antimicrobial properties. The incorporation of the pentafluorobenzoate group can enhance the efficacy of drug candidates.

High-Performance Polymers: Fluorinated polymers often exhibit exceptional thermal stability, chemical resistance, and low surface energy. This compound can be used as a monomer or a precursor to monomers for the synthesis of such advanced polymers.

The synthesis of these complex molecules often involves the conversion of the carboxylate group of this compound into other functional groups, such as esters, amides, or acid halides, which can then undergo further reactions. For example, the corresponding ester, methyl 2,3,4,5,6-pentafluorobenzoate, is known to participate in palladium-catalyzed Suzuki-Miyaura reactions.

Formation of Fluorinated Metal Complexes and Coordination Polymers

The pentafluorobenzoate anion can act as a ligand, coordinating to metal ions to form a wide range of metal complexes and coordination polymers. The electron-withdrawing nature of the five fluorine atoms on the benzene (B151609) ring influences the electronic properties of the carboxylate group, which in turn affects the structure and properties of the resulting metal complexes.

Pentafluorobenzoic acid, the conjugate acid of the titular salt, can coordinate to metal centers to form organometallic complexes. ossila.com Research has shown that cadmium complexes with fluorinated benzoate (B1203000) anions, including those derived from tetrafluorobenzoic acids, can form coordination polymers with stacked aromatic moieties. researchgate.net The structure of these complexes is influenced by the number and position of the fluorine substituents. researchgate.net Lanthanide(III) ions have also been shown to form complexes with pentafluorobenzoate.

Coordination polymers are a class of materials formed by the self-assembly of metal ions and organic ligands, creating one-, two-, or three-dimensional networks. uchicago.edu The incorporation of fluorinated ligands like pentafluorobenzoate can lead to materials with interesting properties, such as altered thermal stability and specific intermolecular interactions.

Integration into Metal-Organic Frameworks (MOFs) and Porous Materials

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. perepichka.com These materials have exceptionally high surface areas and tunable pore sizes, making them promising for applications in gas storage, separation, and catalysis. perepichka.com

Fluorinated ligands, including those derived from pentafluorobenzoic acid, are of particular interest in the design of MOFs. The introduction of fluorine atoms into the organic linkers can modify the pore environment, affecting the adsorption properties and stability of the framework. For instance, a zinc-based MOF constructed from a fluorinated dicarboxylic acid ligand has been shown to exhibit good stability and selective gas adsorption properties. nih.gov

While direct integration of this compound into MOFs is less common, the parent acid, pentafluorobenzoic acid, can act as a bidentate ligand in the formation of coordination polymers with potential for porosity. ossila.com The principles of MOF design suggest that the geometric and electronic properties of the pentafluorobenzoate ligand could be harnessed to create novel porous materials with tailored functionalities.

MOF Name/TypeMetal IonOrganic Linker TypeKey Features
LIFM-38Zn(II)Fluorinated dicarboxylic acidGood stability and selective gas adsorption. nih.gov
HIAM-111Na(I)Octacarboxylate linkerMicroporous with high surface area. nih.gov

Utilization in Catalysis and Ligand Design in Organometallic Chemistry

In the realm of organometallic chemistry and catalysis, the design of the ligand plays a critical role in determining the activity, selectivity, and stability of the catalyst. The electronic and steric properties of the pentafluorophenyl group make it a valuable component in ligand design.

Pentafluorobenzoic acid, which can be derived from its sodium salt, is utilized in the study of π-stacking interactions in titanium salalen catalysts. ossila.com The electron-deficient nature of the pentafluorophenyl ring can influence non-covalent interactions within the catalytic system, which can in turn affect the catalytic performance.

While this compound itself is not typically a catalyst, it serves as a precursor for ligands that are used in various catalytic reactions. For example, palladium-catalyzed fluorination reactions are important transformations in organic synthesis, and the ligands employed in these reactions are crucial for their success. mdpi.com The development of new ligands, potentially incorporating the pentafluorophenyl motif, is an active area of research aimed at improving the efficiency and scope of these catalytic processes.

Incorporation into Organic Electronic Devices and Liquid Crystal Materials

Fluorinated organic materials are of growing importance in the field of organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). perepichka.comst-andrews.ac.ukicmab.esyoutube.commerckgroup.com The introduction of fluorine atoms can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of organic semiconductors, which can improve their air stability and charge injection/transport properties.

While direct use of this compound in these devices is not widely reported, its derivatives and related fluorinated compounds are relevant. For instance, 2,3,4,5,6-pentafluorothiophenol has been used for self-forming electrode modification in OFETs, demonstrating the utility of the pentafluorophenyl group in improving device performance. rsc.org Furthermore, pentafluorobenzoic acid is considered a building block for organometallic complexes that could have applications in electronic materials due to their potentially narrow bandgaps. ossila.com

In the area of liquid crystals, fluorinated compounds are known to exhibit unique mesomorphic properties. nih.govtcichemicals.comsigmaaldrich.comresearchgate.net The strong dipole moment and steric effects of fluorine atoms can influence the molecular packing and phase behavior of liquid crystalline materials. The synthesis of new liquid crystal materials often involves the incorporation of fluorinated aromatic cores, for which this compound could serve as a starting material.

Application AreaRelated Fluorinated CompoundFunction/Role
Organic Field-Effect Transistors (OFETs)2,3,4,5,6-PentafluorothiophenolSelf-forming electrode modification. rsc.org
Organic Electronic MaterialsPentafluorobenzoic acidBuilding block for organometallic complexes. ossila.com
Liquid CrystalsFluorinated benzoate derivativesFormation of mesomorphic phases. nih.gov

Contributions to "Green Chemistry" Approaches in Fluorine Chemistry

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. dovepress.comrsc.org In the context of fluorine chemistry, which has historically involved the use of harsh and hazardous reagents, the development of greener methods is of paramount importance. dovepress.comsciencedaily.com

The use of this compound can contribute to green chemistry principles in several ways. For example, its synthesis can be performed in aqueous media, which is a more environmentally benign solvent compared to many organic solvents. The use of water as a solvent in fluorination reactions is a significant advancement in green fluorine chemistry. rsc.org

Furthermore, the development of efficient catalytic systems using ligands derived from this compound can lead to greener synthetic routes. Catalytic reactions are inherently more atom-economical and can often be performed under milder conditions, reducing energy consumption and waste generation. The ongoing research into more sustainable methods for producing fluorinated compounds is a key aspect of modern fluorine chemistry, and the versatility of building blocks like this compound will likely play a role in these advancements. rsc.org

Environmental Fate and Transport Research Methodologies for Fluorinated Carboxylates

Investigation of Environmental Degradation Pathways and Metabolite Formation

The degradation of fluorinated carboxylates like Sodium 2,3,4,5,6-pentafluorobenzoate is a critical area of research due to their high persistence. Studies generally show that these compounds are highly resistant to natural degradation processes. industrialchemicals.gov.au

Biotic Degradation: Under typical environmental conditions, fluorinated carboxylates demonstrate little to no biodegradation. nih.gov The strong carbon-fluorine bond is resistant to microbial attack. nih.gov However, specific microorganisms have been identified that can metabolize certain fluorinated compounds. For instance, Pseudomonas sp. B13 has been shown to cometabolize monofluorobenzoates, with 4-fluorobenzoate (B1226621) being totally degraded after an adaptation period. nih.gov The degradation pathway often involves initial dioxygenation. nih.gov During the cometabolism of 2-fluorobenzoate, fluoride (B91410) is eliminated in the initial step, but the degradation of 3-fluorobenzoate (B1230327) can lead to the formation of a dead-end metabolite, 2-fluoro-cis,cis-muconic acid. nih.gov

Abiotic Degradation: Abiotic degradation pathways, such as hydrolysis and aqueous photolysis, are generally not significant for these compounds under normal environmental conditions. industrialchemicals.gov.au However, advanced photocatalytic methods have shown promise in laboratory settings. The photocatalytic degradation of pentafluorobenzoic acid (PFBA) using platinum-doped titanium dioxide (Pt-TiO₂) under UV-C light has been demonstrated to successfully defluoridate the compound, yielding fluoride ions. nih.gov The efficiency of this process is enhanced by the platinum deposits, which act as electron traps on the catalyst's surface. nih.gov Similarly, other studies have shown that perfluorocarboxylic acids (PFCAs) can be degraded via photocatalysis with titanium dioxide, generating carbon dioxide and fluoride anions, though the photonic efficiencies are low. nih.gov

Research into the metabolites of pentafluorobenzoic acid degradation is closely linked to the degradation pathway. In forced degradation studies, such as photocatalysis, the primary metabolites are simpler inorganic molecules.

Degradation MethodCompoundResulting Metabolites/ProductsSource
Biotic (Cometabolism) 2-FluorobenzoateFluoride elimination in initial step nih.gov
Biotic (Cometabolism) 3-Fluorobenzoate2-Fluoro-cis,cis-muconic acid (dead-end metabolite) nih.gov
Abiotic (Photocatalysis) Pentafluorobenzoic acidFluoride ions, Carbon dioxide nih.govnih.gov

Assessment of Long-Range Transport Potential and Environmental Mobility

Fluorinated carboxylates are known for their high mobility in the environment, which contributes to their potential for long-range transport.

Environmental Mobility: As the sodium salt of a strong acid, this compound is highly soluble in water. wikipedia.org This high water solubility and low adsorption potential mean that short-chain perfluoroalkyl acids (PFAAs) tend to remain dissolved in the water phase rather than binding to particles. nih.gov This characteristic facilitates their rapid distribution to water resources, including drinking water sources, making them difficult to remove with conventional treatment methods like activated carbon filters. nih.govresearchgate.net Once in the water, they are likely to remain in that compartment under typical environmental conditions. industrialchemicals.gov.au

Long-Range Transport: The persistence and mobility of fluorinated carboxylates enable their transport over vast distances. The presence of these compounds in remote regions like the Arctic is evidence of their capacity for long-range transport. leuphana.denih.gov This transport can occur through both oceanic and atmospheric pathways. researchgate.net While the anionic forms are not expected to volatilize from water, the acid forms can be highly volatile, allowing for atmospheric transport. industrialchemicals.gov.au Sea spray aerosol (SSA) has been identified as a significant mechanism for the water-to-air transfer of PFAAs, with studies showing substantial enrichment of these compounds in aerosols compared to their concentration in bulk water. rsc.org Global climate models also indicate that organic aerosol coatings can shield these compounds from atmospheric oxidation, thereby enhancing their atmospheric persistence and transport potential. nih.gov

Evaluation of Environmental Conditions on Compound Persistence and Transformation

The persistence of this compound is heavily influenced by environmental conditions, although its inherent chemical stability is the dominant factor.

Persistence: The high-energy carbon-fluorine bond makes fluorinated carboxylates like pentafluorobenzoic acid extremely persistent. nih.gov They are not expected to undergo significant abiotic or biotic degradation under most environmental conditions and are often considered stable final transformation products of other fluorinated precursor compounds. industrialchemicals.gov.aunih.gov This extreme persistence is a significant environmental concern, as it can lead to irreversible exposure and accumulation in certain environmental compartments over time. nih.gov

Influence of Environmental Factors:

pH: The pH of the surrounding medium is a critical factor in photocatalytic degradation processes. For instance, the degradation of perfluorooctanoic acid (PFOA) using a Sb₂O₃/TiO₂ photocatalyst was found to have a negative correlation with pH. frontiersin.org This is attributed to the relationship between the acid's dissociation constant (pKa) and the point of zero charge of the photocatalyst, which affects the catalyst's surface charge and its ability to adsorb the anionic carboxylate. frontiersin.org The pKa of pentafluorobenzoic acid is very low, around 1.48-1.60, indicating it is a strong acid and will exist as the pentafluorobenzoate anion in most environmental waters. wikipedia.org

Presence of Oxidizing Species: In photocatalytic degradation, the addition of inorganic oxidizing agents such as KIO₄, H₂O₂, (NH₄)S₂O₈, and KBrO₃ can strongly influence the rate of defluoridation of pentafluorobenzoic acid. nih.gov

Catalyst Concentration: The concentration of the photocatalyst is another key parameter. Studies on PFOA degradation show that the degradation rate is dependent on the catalyst dosage. frontiersin.org

Studies on Bioaccumulation and Biomagnification in Ecological Systems

Bioaccumulation is the process where the concentration of a chemical in an organism becomes higher than its concentration in the surrounding environment. nih.gov While long-chain PFAAs are known to bioaccumulate, the potential for short-chain compounds is generally considered lower but still an area of active research.

Bioaccumulation Potential: Research on short-chain perfluoroalkyl carboxylic acids (PFCAs) suggests they have a low bioconcentration potential in some aquatic organisms. For example, a study on northern leopard frog tadpoles exposed to perfluorobutanoic acid (PFBA) and perfluorohexanoic acid (PFHxA) found bioconcentration factors (BCFs) to be less than 10 L/kg wet weight. nih.gov However, the same study noted that tissue concentrations of PFBA were higher than PFHxA, a pattern that differs from findings in fish, suggesting potential taxonomic differences in bioconcentration. nih.gov

Trophic Magnification: Studies in estuarine and coastal food webs have shown mixed results regarding the biomagnification of PFAAs. One study from an estuary in Japan found no evidence of trophic magnification for a range of PFAAs and no positive correlation with carbon chain length, which differs from findings in more enclosed water bodies. nih.govresearchgate.net Conversely, a study in Lake Chaohu, China, found that food web magnification factors were greater than 1, indicating that biomagnification of PFAAs does occur across trophic levels in that ecosystem. nomresearch.cn That study also found that the bioaccumulation and biomagnification of PFAAs were significantly correlated with the length of the carbon chain. nomresearch.cn

Study SystemFindingOrganisms/Compounds StudiedSource
Aquatic Food Web (Estuary) No evidence of trophic magnification.Various PFAAs in fish, crustaceans, and snails. nih.govresearchgate.net
Aquatic Food Web (Lake) Biomagnification occurs across trophic levels.17 PFAAs in fish, shrimp, and snails. nomresearch.cn
Laboratory (Tadpoles) Low bioconcentration potential.Perfluorobutanoic acid (PFBA), Perfluorohexanoic acid (PFHxA). nih.gov

Development of Advanced Analytical Methods for Environmental Monitoring

Accurate detection and quantification of this compound and related compounds in complex environmental matrices are essential for research and monitoring. The prevalence of these chemicals in laboratory environments requires special care to avoid contamination and false positives. fda.gov

Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are foundational techniques. nih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most prevalent and powerful method for analyzing per- and polyfluoroalkyl substances (PFAS), including fluorinated carboxylates. nih.govhtslabs.comyoutube.com This technique offers high sensitivity and selectivity, allowing for the accurate measurement of low concentrations in various samples like water, soil, and biota. youtube.comepa.gov

Sample Preparation and Derivatization:

Solid-Phase Extraction (SPE): This is a common technique used to extract and concentrate analytes from water samples before analysis. nih.govresearchgate.net

Derivatization: For analysis by GC-MS, derivatization is often employed to improve the volatility and chromatographic behavior of the analytes. Pentafluorobenzoyl chloride is used as a derivatizing agent for alkylphenols, which are then analyzed as pentafluorobenzoate derivatives using GC with negative ion chemical ionization (NCI) mass spectrometry. nih.gov

Isotachophoresis: This electrophoretic technique can be used for the sensitive determination of anionic species in environmental samples and has been applied to analyze organic matter in river water and sewage sludge. mdpi.com

Targeted vs. Non-Targeted Analysis:

Targeted Analysis: Methods like EPA Method 1633 are developed for a specific list of known PFAS compounds. itrcweb.org These methods use analytical standards for precise quantification. epa.gov

Non-Targeted Analysis (NTA): This approach uses high-resolution mass spectrometry (HRMS) to screen for all detectable known and unknown analytes in a sample. epa.gov NTA is crucial for discovering new or previously unmonitored fluorinated contaminants in the environment. epa.gov

Mechanistic Understanding of Biodegradation of Carbon-Fluorine Bonds

The carbon-fluorine (C-F) bond is the strongest single covalent bond in organic chemistry, making its enzymatic cleavage a significant biochemical challenge. nih.gov Despite this, microbial degradation of some organofluorine compounds has been documented, providing insights into the mechanisms that could potentially break down persistent compounds like this compound.

Enzymatic Defluorination: Several types of enzymatic reactions capable of cleaving C-F bonds have been identified: hydrolytic, reductive, and oxidative defluorination. researchgate.net

Fluoroacetate Dehalogenases: These enzymes, found in various microorganisms, can hydrolyze the C-F bond in fluoroacetate. nih.govresearchgate.net The mechanism involves a nucleophilic attack by an aspartate residue in the enzyme's active site, which expels the fluoride ion. nih.govacs.org The enzyme features a specialized "halide pocket" that stabilizes the released fluoride ion through hydrogen bonds. nih.gov

Aromatic Compound Degradation: The catabolism of fluoro-aromatic compounds has been observed in several bacterial strains. ucd.ie These bacteria often use enzymes with relaxed specificities, originally intended for non-halogenated aromatic compounds, to transform fluorinated derivatives. ucd.ie For example, the degradation of 4-fluorobenzoate can proceed through a 4-fluorobenzoate dehalogenase. researchgate.net

Metabolic Activation: A common strategy in microbial biodegradation is the metabolic activation of a molecule at a site other than the C-F bond. mdpi.com For many commercial polyfluorinated compounds, other functional groups provide a weak entry point for enzymes to initiate reactions that ultimately lead to C-F bond cleavage. mdpi.com While evidence for the biodegradation of highly recalcitrant perfluorinated acids (PFAAs) is limited, some studies have reported their defluorination by specific microbial consortia under certain conditions. nih.govnih.gov

These mechanistic studies are vital for developing future bioremediation strategies for environments contaminated with persistent fluorinated compounds. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for sodium 2,3,4,5,6-pentafluorobenzoate in crystal engineering studies?

  • Methodological Answer : this compound can be synthesized via acid-base neutralization. A common approach involves reacting 2,3,4,5,6-pentafluorobenzoic acid with sodium hydroxide in ethanol. For co-crystallization studies, stoichiometric ratios of organic bases (e.g., 1,10-phenanthrolinium) and the acid (molar ratio 1:3) are dissolved in ethanol, followed by slow solvent evaporation over 7 days to yield block-shaped crystals suitable for X-ray diffraction . Monitoring pH and solvent purity is critical to avoid side reactions.

Q. How is this compound characterized structurally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallographic parameters (e.g., triclinic system, space group P1, cell dimensions a = 9.288 Å, b = 11.099 Å, c = 15.723 Å) are refined using programs like SHELXL . Hydrogen atoms are placed geometrically (C–H = 0.93 Å, O–H = 0.82 Å) with isotropic displacement parameters. Complementary techniques include IR spectroscopy to confirm carboxylate deprotonation and elemental analysis for stoichiometric validation .

Advanced Research Questions

Q. How do non-classical hydrogen bonds (C–H⋯F, F⋯π) influence the supramolecular architecture of this compound complexes?

  • Methodological Answer : Fluorine's high electronegativity enables weak but directional interactions. In co-crystals with 1,10-phenanthrolinium, C–H⋯F (2.3–2.5 Å) and F⋯π (3.1–3.4 Å) interactions stabilize 3D networks. These are identified via Hirshfeld surface analysis and quantified using PLATON software. For accurate modeling, anisotropic displacement parameters for fluorine atoms must be refined to resolve electron density overlaps .

Q. What factors contribute to discrepancies in crystallographic R-values during refinement?

  • Methodological Answer : High R-values (e.g., R1 = 0.078, wR2 = 0.276) may arise from twinning, disorder, or weak diffraction. Mitigation strategies:

  • Use multi-scan absorption corrections (e.g., SADABS) to address intensity variations .
  • Apply restraints to disordered regions (e.g., fluorine atoms in flexible carboxylate groups).
  • Validate models with CheckCIF to flag geometric outliers. SHELX’s robust algorithms are preferred for handling high thermal motion in fluorine-rich systems .

Q. How does this compound behave in coordination chemistry with heavy metals?

  • Methodological Answer : The carboxylate acts as a bridging ligand. In tetraphenylantimony complexes, axial Sb–O bond lengths (2.286–2.317 Å) vary with fluorine electronegativity, altering coordination geometry. Synchrotron XRD reveals ligand-induced distortions (e.g., trigonal bipyramidal vs. octahedral). Pair distribution function (PDF) analysis can probe solution-state behavior .

Data Contradictions and Resolution

Q. Why do reported melting points for this compound derivatives vary across studies?

  • Resolution : Polymorphism and hydration states cause discrepancies. For example, anhydrous forms melt at 220°C, while hydrated versions degrade at lower temperatures. Use differential scanning calorimetry (DSC) with controlled heating rates (5°C/min) and thermogravimetric analysis (TGA) to identify phase transitions. Cross-validate with powder XRD to confirm crystallinity .

Experimental Design Considerations

Q. What precautions are necessary when handling this compound in aqueous systems?

  • Methodological Answer : Fluorine hydrolysis can release HF under acidic conditions. Use pH-stable buffers (e.g., phosphate, pH 7–9) and conduct reactions in PTFE-lined autoclaves. Monitor fluoride ions via ion-selective electrodes. For toxicity, adhere to hazard codes H314 (skin corrosion) and H318 (eye damage) with proper PPE .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.